2,2-Difluoropentan-3-amine;hydrochloride
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Overview
Description
2,2-Difluoropentan-3-amine;hydrochloride is a chemical compound that features a pentane backbone with two fluorine atoms attached to the second carbon and an amine group attached to the third carbon. The hydrochloride salt form enhances its stability and solubility in water, making it useful for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoropentan-3-amine;hydrochloride typically involves the introduction of fluorine atoms into the pentane backbone followed by the addition of the amine group. One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the correct placement of the fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process, allowing for the consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoropentan-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the amine group or other parts of the molecule.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,2-Difluoropentan-3-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoropentan-3-amine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amine group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride
- 5,5-Difluoropentan-2-amine hydrochloride
Uniqueness
2,2-Difluoropentan-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms on the second carbon and an amine group on the third carbon makes it different from other difluorinated amines, providing unique reactivity and interaction profiles .
Properties
IUPAC Name |
2,2-difluoropentan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N.ClH/c1-3-4(8)5(2,6)7;/h4H,3,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZWPIWZAJLCTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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